![molecular formula C9H9N3O2 B3047606 Methyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate CAS No. 1427392-00-4](/img/structure/B3047606.png)
Methyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate
Overview
Description
“Methyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate” is a chemical compound with the IUPAC name “methyl 3-aminoimidazo [1,2-a]pyridine-7-carboxylate”. It has a molecular weight of 191.19 . This compound is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The InChI code for “Methyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate” is1S/C9H9N3O2/c1-14-9(13)6-2-3-12-7(10)5-11-8(12)4-6/h2-5H,10H2,1H3
. This code represents the molecular structure of the compound.
Scientific Research Applications
Antituberculosis Agents
Imidazo[1,2-a]pyridine analogues, including Methyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate, have been recognized as potential antituberculosis agents . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Drug Discovery Research
This compound is used in drug discovery research for infectious diseases . The structure-activity relationship, mode-of-action, and various scaffold hopping strategies of imidazo[1,2-a]pyridine class compounds are critically reviewed for their potential in TB drug discovery .
Eco-friendly Synthesis
Methyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate can be synthesized via a one-pot three-component reaction in PEG catalyzed by peptide nanofibers . This eco-friendly synthesis method offers high yields without any additives .
Donor-Acceptor Chromophores
A series of donor-acceptor chromophores was synthesized bearing a 3-aminoimidazo[1,2-a]pyridine donor motive . Different combinations of the ImPy donor motive and different electron acceptors were assessed through DFT calculations .
Pharmaceutical Intermediate
Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate, a related compound, is used as a pharmaceutical intermediate . It is stable under recommended storage conditions and is incompatible with oxidizing agents .
Material Science
Imidazo[1,2-a]pyridines have received considerable attention in recent years due to their applications in material science . A variety of synthetic methodologies have been developed for the preparation of these heterocyclic compounds .
Safety and Hazards
Future Directions
Imidazo[1,2-a]pyridine analogues, including “Methyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate”, have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against MDR-TB and XDR-TB, which suggests that they could play a crucial role in the development of new TB drugs .
Mechanism of Action
Target of Action
Methyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate is a compound that has been recognized for its wide range of applications in medicinal chemistry Imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Mode of Action
It is known that imidazo[1,2-a]pyridine analogues interact with their targets to exhibit significant activity against mdr-tb and xdr-tb
Biochemical Pathways
Given the compound’s activity against mdr-tb and xdr-tb, it can be inferred that it may affect pathways related to the survival and proliferation of mycobacterium tuberculosis .
Result of Action
Given its activity against mdr-tb and xdr-tb, it can be inferred that the compound may inhibit the growth and proliferation of mycobacterium tuberculosis .
properties
IUPAC Name |
methyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)6-2-3-12-7(10)5-11-8(12)4-6/h2-5H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAQCCZXLNWSPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NC=C(N2C=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901171403 | |
Record name | Imidazo[1,2-a]pyridine-7-carboxylic acid, 3-amino-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901171403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate | |
CAS RN |
1427392-00-4 | |
Record name | Imidazo[1,2-a]pyridine-7-carboxylic acid, 3-amino-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1427392-00-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo[1,2-a]pyridine-7-carboxylic acid, 3-amino-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901171403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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